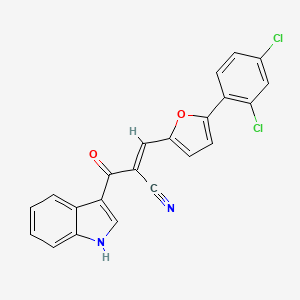
(E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile, also known as DIF-1, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. DIF-1 is a synthetic compound that was first identified in Dictyostelium discoideum, a model organism used in biomedical research.
Scientific Research Applications
Broad Spectrum Cytotoxic Agents
A study focused on the development of 2-phenylacrylamides as broad-spectrum cytotoxic agents, highlighting the synthesis of a series of focused compound libraries. These libraries aimed to enhance the potency of the lead compound by modifying its structure, including variations such as the introduction of a furan moiety and other aromatic substituents. The research identified new lead compounds with improved cytotoxicity against cancer cell lines, demonstrating significant potential for further development as anticancer agents (Tarleton et al., 2013).
Organic Solar Cells
Another application of similar acrylonitrile derivatives involves their use as electron acceptors in bulk heterojunction organic solar cells. A novel soluble asymmetric acrylonitrile derivative was synthesized and evaluated for its optical and electronic properties as well as photovoltaic performance. This work indicates the potential of such compounds in improving the efficiency of organic solar cells (Kazici et al., 2016).
Cytotoxic Activities
A comprehensive study synthesized acrylonitriles substituted with various heterocyclic and aromatic rings, testing their cytotoxic potency on human cancer cell lines. The research found that certain compounds exhibited significant cytotoxic activities, suggesting the importance of the nitrile group and specific substituents for anticancer activity. This implies a promising direction for the development of new anticancer drugs (Sa̧czewski et al., 2004).
Material Science
In the field of material science, acrylonitrile derivatives, specifically those incorporating furan units, have been explored for their potential in creating new polymers and carbon materials. Studies have focused on copolymerization processes, characterizing the resulting materials' properties, such as thermal stability and chemical resistance. These materials have applications in various industries, including coatings and nanotechnology (Apperley et al., 1988).
properties
IUPAC Name |
(E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(1H-indole-3-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2N2O2/c23-14-5-7-17(19(24)10-14)21-8-6-15(28-21)9-13(11-25)22(27)18-12-26-20-4-2-1-3-16(18)20/h1-10,12,26H/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULBYMWDUAHDHU-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2852807.png)
![3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B2852808.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide](/img/structure/B2852809.png)
![N1-(3-chloro-4-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2852810.png)
![Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA)](/img/structure/B2852812.png)
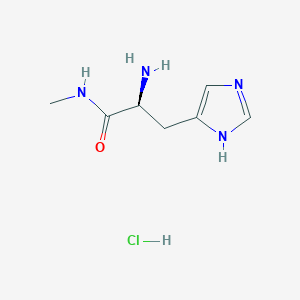
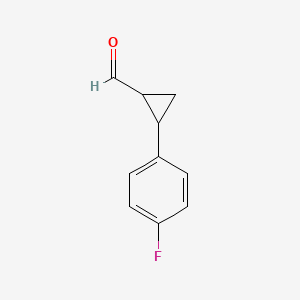
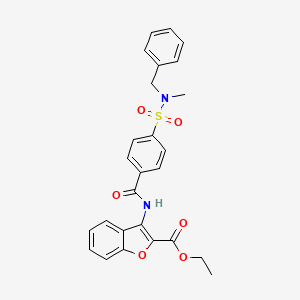
![{4-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine](/img/structure/B2852823.png)
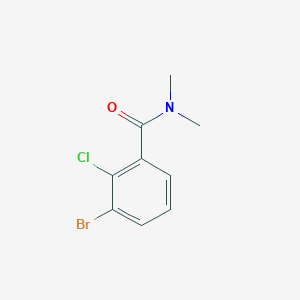
![3-(2,4-dimethoxyphenyl)-N,N-diethyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2852826.png)
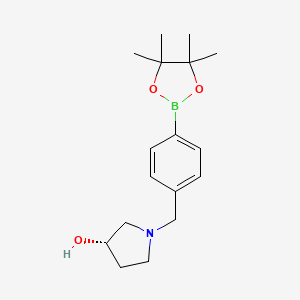
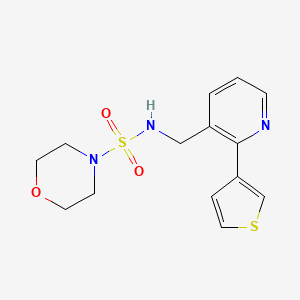
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide](/img/structure/B2852829.png)